molecular formula C19H20F3N3O3S B2763421 2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897618-70-1

2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2763421
CAS RN: 897618-70-1
M. Wt: 427.44
InChI Key: ZDJIXWFWCQPDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as DF-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DF-4 belongs to the class of sulfonyl-containing compounds and has shown promising results in various studies for its ability to target specific proteins and enzymes in the body.

Scientific Research Applications

Metabolism and Disposition in Humans

The metabolism and disposition of compounds structurally related to 2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide have been extensively studied. For instance, the disposition of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in humans after a single oral dose. The study revealed that the drug and its metabolites were primarily eliminated via feces, with only a minor portion excreted through urine. This indicated extensive metabolism, primarily via oxidation of the benzofuran ring, leading to the formation of several metabolites, including a unique hemiaminal metabolite, M98, resulting from oxidation and subsequent rearrangement (Renzulli et al., 2011).

Imaging Agent for Glioma

Another compound, 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23), has been developed as a novel radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET). This compound is preferentially expressed by glioblastoma cells, making it an important biomarker of cancer glycolytic re-programming. Initial evaluation in humans showed significant promise for the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).

Environmental and Human Exposure Studies

Studies on perfluorinated chemicals, which share structural similarities with 2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, have revealed widespread distribution in the environment, wildlife, and humans. These studies provide crucial data on the levels of these compounds in human blood in relation to gender and age, highlighting the need for further research on their health implications (Ericson et al., 2007).

Sigma Receptor Scintigraphy in Breast Cancer

A study utilizing sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound with structural relevance) aimed at visualizing primary breast tumors. The accumulation in breast tumors in vivo was based on the preferential binding to sigma receptors overexpressed on breast cancer cells, indicating potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

properties

IUPAC Name

2,6-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-14-4-6-15(7-5-14)24-9-11-25(12-10-24)29(27,28)13-8-23-19(26)18-16(21)2-1-3-17(18)22/h1-7H,8-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJIXWFWCQPDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.